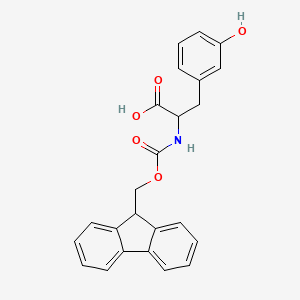

N-Fmoc-3-hydroxy-DL-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5/c26-16-7-5-6-15(12-16)13-22(23(27)28)25-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAKQPPYEQCJTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-Fmoc-3-hydroxy-DL-phenylalanine: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Peptide Innovation

N-Fmoc-3-hydroxy-DL-phenylalanine, a derivative of the non-proteinogenic amino acid m-tyrosine, serves as a valuable building block in the fields of peptide chemistry and drug discovery. The strategic placement of a hydroxyl group at the meta position of the phenyl ring introduces a unique structural and functional element, distinct from its more common para-substituted counterpart, tyrosine. This modification can influence hydrogen bonding capabilities, alter side-chain polarity, and provide a site for further chemical derivatization, thereby enabling the synthesis of peptides with novel conformational properties and biological activities.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, handling, and applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its successful application. The presence of the bulky, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group, combined with the polar hydroxyl and carboxylic acid functionalities, results in a molecule with distinct characteristics.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₁NO₅ | [1][2] |

| Molecular Weight | 403.43 g/mol | [1][2] |

| CAS Number | 138775-49-2 | [2] |

| Appearance | Expected to be a white to off-white solid | General knowledge of Fmoc-amino acids |

Solubility Profile

| Solvent | Expected Solubility | Rationale and Field Insights |

| Dimethylformamide (DMF) | Soluble | DMF is a polar aprotic solvent widely used in SPPS and is known to effectively dissolve most Fmoc-amino acids.[3] |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | NMP is another common solvent in peptide synthesis, often exhibiting even better solvating properties for Fmoc-derivatives than DMF. |

| Dichloromethane (DCM) | Sparingly soluble to insoluble | The polarity of DCM is generally insufficient to fully dissolve the zwitterionic character of the amino acid. |

| Water | Insoluble | The hydrophobic Fmoc group renders the molecule largely insoluble in aqueous solutions. |

| Methanol/Ethanol | Sparingly soluble | May be used in recrystallization protocols, often in combination with water.[4] |

Expert Insight: For practical applications in SPPS, dissolving this compound in high-purity, amine-free DMF or NMP is the standard approach. In cases of difficult dissolution, gentle warming or sonication can be employed, though care must be taken to avoid thermal degradation of the Fmoc group.

Stability and Storage

N-Fmoc-protected amino acids are generally stable crystalline solids. However, proper storage is crucial to maintain their integrity and purity over time.

Recommended Storage Conditions:

-

Temperature: 2-8°C is recommended for long-term storage to minimize any potential degradation.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

-

Moisture: Keep in a tightly sealed container in a desiccated environment to prevent hydrolysis.

While short excursions to room temperature, such as during shipping, are unlikely to cause significant degradation, adherence to these storage conditions is a best practice for ensuring the highest quality of the reagent.

Synthesis and Purification

The synthesis of this compound follows the well-established Schotten-Baumann conditions for the N-acylation of amino acids.[4] This method involves the reaction of the amino group of 3-hydroxy-DL-phenylalanine with an activated Fmoc reagent in a basic aqueous-organic biphasic system.

Synthesis Workflow

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve 1.0 equivalent of 3-hydroxy-DL-phenylalanine in a suitable aqueous basic solution (e.g., 10% sodium bicarbonate in a 1:1 mixture of water and dioxane) with stirring until complete dissolution.[4]

-

Reagent Addition: In a separate vessel, dissolve approximately 1.05 equivalents of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in an organic solvent such as dioxane.

-

Reaction: Slowly add the Fmoc-OSu solution to the amino acid solution at room temperature with vigorous stirring. Allow the reaction to proceed overnight.

-

Work-up: After the reaction is complete, acidify the mixture to a pH of approximately 2 with 1M HCl. The this compound will precipitate out of the solution.[4]

-

Isolation: Collect the white precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any inorganic salts.

-

Drying: Dry the crude product under vacuum.

Purification Protocol

For applications in peptide synthesis, high purity of the Fmoc-amino acid is essential to avoid the incorporation of impurities into the growing peptide chain.[5] Recrystallization is a common and effective method for purification.

-

Dissolution: Dissolve the crude product in a minimal amount of a hot solvent system, such as an ethanol/water mixture.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry under vacuum to yield the pure this compound.

Analytical Characterization

As specific, published analytical data for this compound is scarce, this section provides the expected characteristic signals based on the known spectra of analogous compounds, such as Fmoc-phenylalanine.[6] Researchers should perform their own characterization to verify the identity and purity of the synthesized or purchased material.

| Technique | Expected Salient Features |

| ¹H NMR | - Aromatic Protons (Fmoc & Phenyl): Multiple signals in the range of ~7.2-7.9 ppm. - CH and CH₂ (Fmoc): Characteristic signals around ~4.2-4.4 ppm. - α-CH and β-CH₂ (Amino Acid): Signals corresponding to the amino acid backbone protons. - OH (Phenolic): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration. - COOH: A broad singlet at the downfield end of the spectrum (~12-13 ppm). |

| ¹³C NMR | - Carbonyls (Fmoc & COOH): Resonances in the range of ~156 ppm (urethane) and ~173 ppm (carboxylic acid). - Aromatic Carbons: Multiple signals in the aromatic region (~120-145 ppm). - Aliphatic Carbons (Fmoc & Amino Acid): Resonances corresponding to the aliphatic carbons of the Fmoc group and the amino acid backbone. |

| FT-IR (KBr) | - O-H Stretch (Carboxylic Acid): Broad absorption around 2500-3300 cm⁻¹. - N-H Stretch (Amine): Absorption around 3300-3500 cm⁻¹. - C=O Stretch (Urethane & Carboxylic Acid): Strong absorptions around 1690-1750 cm⁻¹. - Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry (ESI) | - [M-H]⁻: Expected at m/z 402.13 for C₂₄H₂₀NO₅⁻. - [M+H]⁺: Expected at m/z 404.14 for C₂₄H₂₂NO₅⁺. - [M+Na]⁺: Expected at m/z 426.12 for C₂₄H₂₁NNaO₅⁺. |

Application in Peptide Synthesis

This compound is primarily used in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a 3-hydroxyphenylalanine residue into a peptide sequence.

Reactivity of the Phenolic Hydroxyl Group: To Protect or Not to Protect?

A critical consideration when using this compound is the potential reactivity of the phenolic hydroxyl group. In the analogous case of tyrosine (4-hydroxyphenylalanine), this group is often protected (e.g., with a tert-butyl group) to prevent side reactions such as O-acylation during the coupling steps.[7]

However, recent studies have demonstrated the successful incorporation of unprotected Fmoc-Tyr-OH in SPPS, suggesting that under optimized conditions, the reactivity of the phenolic hydroxyl group can be managed.[8][9]

Causality Behind Experimental Choices:

-

Protection Strategy: Protecting the hydroxyl group (e.g., as a t-butyl ether) provides the highest level of security against side reactions, ensuring a cleaner synthesis. This is the most conservative and often recommended approach, especially for complex or lengthy peptide sequences.

-

Unprotected Strategy: Utilizing the unprotected form can be more cost-effective and atom-economical. However, it requires careful optimization of coupling conditions (e.g., using milder activation reagents) to minimize the risk of O-acylation. This strategy may be suitable for shorter peptides or where the 3-hydroxyphenylalanine residue is not at a critical position.

The decision to protect the hydroxyl group should be made based on the specific peptide sequence, the scale of the synthesis, and the desired purity of the final product.

Standard Fmoc-SPPS Cycle with this compound

Caption: A typical cycle for incorporating this compound in solid-phase peptide synthesis.

Conclusion

This compound is a specialized amino acid derivative that offers unique opportunities for designing novel peptides. While specific analytical and solubility data are not extensively documented, its chemical properties can be reliably inferred from the well-established behavior of other Fmoc-amino acids. By following standard protocols for synthesis, purification, and incorporation in SPPS, and by carefully considering the reactivity of the phenolic hydroxyl group, researchers can effectively utilize this compound to advance their drug discovery and development programs. The insights and protocols provided in this guide serve as a robust foundation for the successful application of this compound in the laboratory.

References

- BenchChem. (2025). Fmoc-DL-Phe-OH synthesis mechanism and reaction conditions. BenchChem Technical Guides.

- Fields, G. B. (2007). Advances in Fmoc solid-phase peptide synthesis. Current protocols in protein science, Chapter 18, Unit 18.2.

- Yang, Y., et al. (2022). Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy. Organic Process Research & Development, 26(5), 1435-1445.

- AChemBlock. (n.d.). N-Fmoc-3-hydroxy-L-phenylalanine 95%.

- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.

- Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- Biosynth. (n.d.). N-Fmoc-3-hydroxy-L-phenylalanine.

- ChemBK. (n.d.). N-Fmoc-DL-3-hydroxy-Phenylalanine.

- PubChem. (n.d.). Fmoc-phenylalanine.

- ResearchGate. (2022).

- ChemicalBook. (2026). N-FMoc-3-hydroxy-L-phenylalanine.

- ChemCD. (n.d.). This compound.

- Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- MedChemExpress. (n.d.). Fmoc-3-Pal-OH.

- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- ChemicalBook. (2026). Fmoc-Phe-OH(35661-40-6)IR1.

- Aapptec. (n.d.). Fmoc-Phe(3-CN)-OH [205526-36-9].

- Cambridge Isotope Laboratories, Inc. (n.d.). L-Phenylalanine-N-Fmoc (ring-D₅, 98%).

- Google Patents. (2014). CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.

- ResearchGate. (2024).

- ResearchGate. (2026). Efficient Scaled-Up Synthesis of N-alpha-Fmoc-4-Phosphono(difluoromethyl)

- PubChem. (n.d.). Fmoc-N-methyl-O-methyl-D-tyrosine.

- ResearchGate. (2022).

- ResearchGate. (2026).

- Sigma-Aldrich. (n.d.). N-fmoc-o-methyl-l-tyrosine.

- ChemicalBook. (2026). FMOC-HOMO-L-TYROSINE(198560-10-0) 1H NMR spectrum.

- Chem-Impex. (n.d.). Fmoc-O-methyl-L-tyrosine.

- Chem-Impex. (n.d.). Fmoc-3-methyl-L-phenylalanine.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158).

- Aapptec. (n.d.). Fmoc-3-Pal-OH [175453-07-3].

- Sigma-Aldrich. (n.d.). Fmoc- D -Phe-OH = 98.0 86123-10-6.

- Thermo Fisher Scientific. (n.d.). 3,5-Difluoro-N-Fmoc-L-phenylalanine, 95%.

Sources

- 1. N-Fmoc-3-hydroxy-L-phenylalanine 95% | CAS: 178432-48-9 | AChemBlock [achemblock.com]

- 2. chembk.com [chembk.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. benchchem.com [benchchem.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fmoc-phenylalanine | C24H21NO4 | CID 978331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

synthesis of N-Fmoc-3-hydroxy-DL-phenylalanine

An In-depth Technical Guide to the Synthesis of N-Fmoc-3-hydroxy-DL-phenylalanine

Abstract

This compound is a valuable building block in peptide synthesis, enabling the incorporation of the non-canonical amino acid 3-hydroxyphenylalanine into peptide chains. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is essential for orthogonal protection strategies in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive, technically-grounded protocol for the from its free amino acid precursor. We will explore the underlying chemical principles, provide a detailed step-by-step methodology, and discuss critical considerations for ensuring a high-yield, high-purity product suitable for research and drug development applications.

Introduction: Significance and Application

The strategic incorporation of unnatural amino acids into peptides is a cornerstone of modern drug discovery, allowing for the modulation of pharmacological properties such as binding affinity, metabolic stability, and bioavailability. 3-Hydroxyphenylalanine, a structural isomer of tyrosine, is of particular interest.[1] Its presence in a peptide sequence can introduce unique conformational constraints and new points for secondary modification.

The synthesis of peptides requires a robust strategy for protecting the reactive alpha-amino group of the constituent amino acids to prevent unwanted side reactions during peptide bond formation.[] The Fmoc group is the protecting group of choice for many SPPS applications due to its stability in acidic conditions and its facile cleavage under mild basic conditions (e.g., using piperidine).[3][4] This orthogonality allows for the selective deprotection of the N-terminus while acid-labile side-chain protecting groups remain intact.

This guide focuses on the most common and reliable method for preparing this compound: the direct N-acylation of 3-hydroxy-DL-phenylalanine using an activated Fmoc reagent under Schotten-Baumann conditions.[4]

Synthetic Strategy and Mechanistic Rationale

The core of this synthesis is a nucleophilic acyl substitution reaction. The alpha-amino group of 3-hydroxy-DL-phenylalanine acts as the nucleophile, attacking the electrophilic carbonyl carbon of an activated Fmoc derivative.

Choice of Fmoc Reagent

Two primary reagents are used for introducing the Fmoc group:

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl): Highly reactive, but can lead to the formation of side products and is sensitive to moisture.

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu): The preferred reagent for this application.[3][4] It is a crystalline solid that is more stable and easier to handle than Fmoc-Cl. Its reaction with amines is highly efficient and clean, with the non-toxic, water-soluble N-hydroxysuccinimide (NHS) as the primary byproduct, which is easily removed during work-up.[3]

Reaction Mechanism

The synthesis proceeds via a well-established mechanism under mild basic conditions.[4]

-

Deprotonation: A weak base, typically sodium bicarbonate (NaHCO₃), deprotonates the ammonium group of the amino acid, increasing the nucleophilicity of the alpha-amino nitrogen. A dynamic equilibrium is established in the aqueous solution.

-

Nucleophilic Attack: The lone pair of electrons on the amino nitrogen attacks the electrophilic carbonyl carbon of Fmoc-OSu. This forms a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, expelling the stable N-hydroxysuccinimide leaving group to form the final, stable N-Fmoc carbamate product. The base neutralizes the NHS byproduct.

A critical aspect of this synthesis is the chemoselectivity for the amino group over the phenolic hydroxyl group. Under the mild basic conditions of a Schotten-Baumann reaction, the alpha-amino group is significantly more nucleophilic than the phenolic hydroxyl group, ensuring the reaction proceeds with high selectivity at the desired position.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the using Fmoc-OSu.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Hydroxy-DL-phenylalanine | ≥98% | Standard Chemical Supplier | Starting amino acid. |

| Fmoc-OSu | ≥99% | Standard Chemical Supplier | Acylating agent. |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | Standard Chemical Supplier | Base for the reaction. |

| 1,4-Dioxane | Anhydrous | Standard Chemical Supplier | Organic co-solvent. |

| Deionized Water | High Purity | Laboratory Source | Aqueous solvent. |

| Hydrochloric Acid (HCl) | 1 M solution | Standard Chemical Supplier | For acidification during work-up. |

| Ethyl Acetate | ACS Reagent Grade | Standard Chemical Supplier | Extraction solvent. |

| Brine (Saturated NaCl) | N/A | Prepared in-house | For washing during extraction. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Standard Chemical Supplier | Drying agent. |

| Round-bottom flask | N/A | Laboratory Glassware | Reaction vessel. |

| Magnetic stirrer and stir bar | N/A | Laboratory Equipment | For agitation. |

| Ice bath | N/A | Laboratory Equipment | For temperature control. |

| Separatory funnel | N/A | Laboratory Glassware | For liquid-liquid extraction. |

| Büchner funnel and filter paper | N/A | Laboratory Glassware | For collecting the solid product. |

| Rotary evaporator | N/A | Laboratory Equipment | For solvent removal. |

Synthetic Workflow Diagram

Caption: Step-by-step workflow for the .

Step-by-Step Procedure

-

Dissolution: In a 250 mL round-bottom flask, dissolve 3-hydroxy-DL-phenylalanine (1.0 eq, e.g., 5.0 g) and sodium bicarbonate (2.2 eq) in a 1:1 mixture of 1,4-dioxane and deionized water (e.g., 80 mL total volume). Stir the mixture at room temperature until all solids are dissolved. Cool the solution in an ice bath.

-

Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane (e.g., 40 mL). Add this solution dropwise to the cooled, stirring amino acid solution over a period of 30-60 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring vigorously overnight (12-16 hours).

-

Solvent Removal: Concentrate the reaction mixture using a rotary evaporator to remove the bulk of the 1,4-dioxane.

-

Extraction (Work-up): Transfer the remaining aqueous solution to a separatory funnel. Wash the solution twice with ethyl acetate (e.g., 2 x 50 mL) to remove unreacted Fmoc-OSu and other organic-soluble impurities. Discard the organic layers.

-

Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1 M HCl dropwise while stirring to acidify the solution to a pH of approximately 2. The desired this compound product will precipitate as a white solid.[4]

-

Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid generously with cold deionized water to remove inorganic salts, followed by a small amount of cold ethyl acetate or ether to aid in drying.

-

Drying: Dry the product under high vacuum to a constant weight. The result should be a fine white powder.

Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, several analytical techniques should be employed.

| Parameter | Method | Expected Result |

| Identity | ¹H NMR, ¹³C NMR | Peaks corresponding to the Fmoc group and the 3-hydroxyphenylalanine moiety. |

| Identity & Mass | Mass Spectrometry (ESI-MS) | [M-H]⁻ or [M+H]⁺ ion corresponding to C₂₄H₂₁NO₅ (MW: 403.43 g/mol ).[5] |

| Purity | HPLC | A single major peak (>98% purity) at the expected retention time. |

| Appearance | Visual Inspection | White to off-white crystalline solid. |

Troubleshooting and Key Considerations

-

Incomplete Reaction: If analysis shows significant starting material, the reaction time may need to be extended, or the pH may not have been sufficiently basic. Ensure the sodium bicarbonate is fully dissolved and active.

-

Low Yield: Low yield can result from product loss during the work-up. Ensure the pH is lowered sufficiently (~2) to cause complete precipitation. Avoid excessive washing with organic solvents in which the product may have slight solubility.

-

Side-Chain Reactivity: While the phenolic hydroxyl is generally unreactive under these conditions, using a stronger base or a more reactive acylating agent (like Fmoc-Cl) could potentially lead to O-acylation. The use of NaHCO₃ and Fmoc-OSu is specifically chosen to minimize this risk.[]

-

Solvent Choice: 1,4-Dioxane is an effective co-solvent for both the polar amino acid salt and the nonpolar Fmoc-OSu. Acetone can also be used as an alternative.[4]

Conclusion

The is a robust and reliable procedure that is fundamental for its application in peptide chemistry. The method described, utilizing Fmoc-OSu under Schotten-Baumann conditions, provides a high-yielding and selective route to this important building block.[][4] By carefully controlling the reaction parameters and understanding the underlying chemical principles, researchers can consistently produce high-purity material, enabling the exploration of novel peptide-based therapeutics and research tools.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Fmoc-OSu: Mechanisms and Applications in Peptide Drug Development.

- BenchChem. Fmoc-DL-Phe-OH synthesis mechanism and reaction conditions.

- BOC Sciences. Fmoc Amino Acids.

- Wikipedia. Tyrosine.

- ChemBK. N-Fmoc-DL-3-hydroxy-Phenylalanine.

Sources

N-Fmoc-3-hydroxy-DL-phenylalanine CAS number and structure

An In-depth Technical Guide to N-Fmoc-3-hydroxy-DL-phenylalanine

This guide provides a comprehensive technical overview of N-α-(9-Fluorenylmethoxycarbonyl)-3-hydroxy-DL-phenylalanine, a specialized amino acid derivative crucial for advanced peptide synthesis and drug discovery. It is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnological fields who seek to leverage non-canonical amino acids to create novel peptides with enhanced or unique properties. This document covers the compound's core chemical identity, a detailed synthesis protocol, analytical characterization methods, and its strategic applications.

Core Chemical Identity and Physicochemical Properties

This compound is a derivative of the amino acid phenylalanine, characterized by two key modifications: the presence of a hydroxyl (-OH) group at the meta-position (position 3) of the phenyl ring and the attachment of a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group to the α-amino group. The 'DL' designation indicates that the compound is a racemic mixture, containing both D and L enantiomers.

The Fmoc group is fundamental to modern solid-phase peptide synthesis (SPPS), providing robust protection of the amine under acidic conditions while allowing for clean, mild deprotection using a base like piperidine.[1][2] The 3-hydroxy modification introduces a versatile functional group onto the aromatic side chain, opening new avenues for peptide design and functionalization.

Table 1: Key Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid | [3] |

| CAS Number | 138775-49-2 | [4] |

| Molecular Formula | C₂₄H₂₁NO₅ | [4][5] |

| Molecular Weight | 403.43 g/mol | [4][5] |

| Appearance | Typically a white to off-white solid/powder | [6] |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)O)C(=O)O | [5] |

Note: The CAS number for the pure L-enantiomer, N-Fmoc-3-hydroxy-L-phenylalanine, is 178432-48-9.[3][5][7]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved via a nucleophilic acyl substitution reaction under Schotten-Baumann conditions.[1] This well-established method involves the acylation of the amino acid's α-amino group with an activated Fmoc reagent in a basic aqueous-organic solvent system.

Causality in Reagent Selection: The choice of the Fmoc-donating reagent is critical. While 9-fluorenylmethyl chloroformate (Fmoc-Cl) is highly reactive, it is prone to generating undesirable side products. N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is the preferred reagent as it offers a more controlled reaction, leading to higher yields and purity of the final product with minimized formation of impurities.[1]

Detailed Experimental Protocol

Materials:

-

3-hydroxy-DL-phenylalanine

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equivalents)

-

Sodium Bicarbonate (NaHCO₃)

-

Dioxane (or Acetone)

-

Deionized Water

-

1M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Saturated Brine Solution

Procedure:

-

Dissolution: Dissolve 3-hydroxy-DL-phenylalanine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate. A 1:1 mixture of dioxane and water can be used to aid solubility.[1] Stir vigorously until a clear solution is obtained. Cool the solution to 0-5 °C in an ice bath. This cooling step is crucial to control the initial exothermic reaction and prevent potential degradation of the starting materials.

-

Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane. Add this solution dropwise to the chilled amino acid solution over a period of 30-60 minutes while maintaining strong agitation.[1] The slow addition ensures the reaction remains controlled.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (approximately 8-12 hours) to ensure the reaction proceeds to completion.[1]

-

Workup & Extraction:

-

Remove the dioxane from the reaction mixture under reduced pressure using a rotary evaporator.

-

Wash the remaining aqueous solution with ethyl acetate (2x) to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.

-

-

Precipitation & Isolation:

-

Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow, careful addition of 1M HCl.[1] The desired this compound product will precipitate out as a white solid.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid thoroughly with cold deionized water to remove any residual inorganic salts.[1]

-

-

Drying & Purification:

-

Dry the crude product under vacuum.

-

If required, further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a highly pure product.[1]

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Fmoc-3-hydroxy-L-phenylalanine 95% | CAS: 178432-48-9 | AChemBlock [achemblock.com]

- 4. N-Fmoc-DL-3-hydroxy-Phenylalanine [chembk.com]

- 5. N-Fmoc-3-hydroxy-L-phenylalanine | 178432-48-9 | DHA43248 [biosynth.com]

- 6. chemimpex.com [chemimpex.com]

- 7. N-FMoc-3-hydroxy-L-phenylalanine | 178432-48-9 [chemicalbook.com]

N-Fmoc-3-hydroxy-DL-phenylalanine NMR and mass spectrometry data

An In-Depth Technical Guide to the NMR and Mass Spectrometry of N-Fmoc-3-hydroxy-DL-phenylalanine

Authored by a Senior Application Scientist

This guide provides a detailed technical analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. Designed for researchers, scientists, and professionals in drug development, this document offers insights into the structural elucidation of this important amino acid derivative, grounded in established analytical principles and methodologies.

Introduction: The Significance of this compound

N-(9-Fluorenylmethoxycarbonyl)-3-hydroxy-DL-phenylalanine is a crucial building block in solid-phase peptide synthesis (SPPS) and medicinal chemistry. The Fmoc protecting group is fundamental for the stepwise assembly of peptide chains, while the 3-hydroxy-phenylalanine core introduces a hydroxylated aromatic side chain, enabling further modifications and influencing the peptide's conformational and binding properties. Accurate characterization of this compound is paramount for ensuring the purity and identity of synthesized peptides, which is critical for their therapeutic applications.

Molecular Structure and Properties

A thorough understanding of the spectral data begins with the molecule's fundamental properties.

| Property | Value |

| Molecular Formula | C₂₄H₂₁NO₅[1][2] |

| Molecular Weight | 403.43 g/mol [1][2] |

| CAS Number | 138775-49-2[2] |

Below is a diagram illustrating the chemical structure with key atomic positions numbered for the subsequent NMR analysis.

Caption: Structure of this compound with key atoms labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural verification of this compound.

Experimental Protocol: NMR Sample Preparation

A self-validating protocol ensures reproducible and accurate results.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble, typically DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred as it can solubilize the compound well and allows for the observation of exchangeable protons (NH and OH).

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. A clear, homogeneous solution is critical for acquiring high-resolution spectra.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum can be divided into distinct regions corresponding to the different structural motifs of the molecule. The expected chemical shifts (in ppm) in DMSO-d₆ are summarized below.

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Fmoc Aromatic | 7.60 - 7.90 | m | 4H | Protons on the fluorenyl rings adjacent to the five-membered ring. |

| Fmoc Aromatic | 7.25 - 7.45 | m | 4H | Remaining protons on the fluorenyl rings. |

| 3-Hydroxyphenyl | 6.60 - 7.10 | m | 4H | Protons on the hydroxyl-substituted phenyl ring. |

| Amide (NH) | ~7.5 - 8.5 | d or br s | 1H | The amide proton, coupling to the α-proton. |

| α-CH | ~4.2 - 4.5 | m | 1H | The chiral center proton. |

| Fmoc CH & CH₂ | ~4.1 - 4.3 | m | 3H | Protons of the fluorenyl CH and CH₂ groups. |

| β-CH₂ | ~2.8 - 3.1 | m | 2H | The two diastereotopic protons adjacent to the phenyl ring. |

| Phenyl OH | ~9.0 - 9.5 | br s | 1H | The phenolic hydroxyl proton. |

| Carboxylic Acid OH | ~12.0 - 13.0 | br s | 1H | The carboxylic acid proton. |

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

¹³C NMR Spectral Data Interpretation

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.

| Carbon(s) | Expected Chemical Shift (ppm) | Assignment |

| Carboxylic Acid C=O | ~173 - 175 | The carboxylic acid carbonyl carbon. |

| Amide C=O | ~156 | The Fmoc carbonyl carbon. |

| Fmoc Aromatic | ~144, ~141 | Quaternary carbons of the fluorenyl group. |

| Fmoc Aromatic | ~120 - 128 | Protonated carbons of the fluorenyl rings. |

| 3-Hydroxyphenyl C-OH | ~157 | Carbon atom attached to the hydroxyl group. |

| 3-Hydroxyphenyl C-Cβ | ~138 | Quaternary carbon of the phenyl ring attached to the β-carbon. |

| 3-Hydroxyphenyl | ~114 - 130 | Remaining carbons of the 3-hydroxyphenyl ring. |

| Fmoc O-CH₂ | ~66 | The methylene carbon of the Fmoc group. |

| α-C | ~56 | The alpha-carbon of the amino acid. |

| Fmoc CH | ~47 | The methine carbon of the fluorenyl group. |

| β-C | ~37 | The beta-carbon of the amino acid side chain. |

Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to confirm the molecular weight and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Experimental Protocol: ESI-MS Sample Preparation

Caption: A typical workflow for ESI-Mass Spectrometry analysis.

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol or acetonitrile and water, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. A high-resolution mass spectrometer (e.g., QTOF or Orbitrap) is recommended for accurate mass measurement.

ESI-MS Data Interpretation

The analysis of the mass spectrum provides definitive confirmation of the compound's identity.

| Ion | Mode | Calculated m/z | Interpretation |

| [M+H]⁺ | Positive | 404.1492 | The protonated molecular ion. |

| [M+Na]⁺ | Positive | 426.1312 | The sodium adduct of the molecular ion. |

| [M-H]⁻ | Negative | 402.1343 | The deprotonated molecular ion. |

Fragmentation Analysis: In tandem MS (MS/MS) experiments, characteristic fragmentation patterns can be observed. A common fragmentation pathway involves the cleavage of the Fmoc group, resulting in a neutral loss of fluorenylmethoxy (C₁₄H₁₁O) or the formation of the dibenzofulvene fragment (m/z 178).

Conclusion

The combined application of NMR and mass spectrometry provides a robust and comprehensive characterization of this compound. The data presented in this guide serve as a benchmark for researchers, ensuring the quality and identity of this critical reagent in peptide synthesis and drug discovery. Adherence to the outlined protocols and an understanding of the spectral interpretation are essential for reliable and reproducible scientific outcomes.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 978331, Fmoc-phenylalanine. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Available at: [Link]

-

ChemBK. N-Fmoc-DL-3-hydroxy-Phenylalanine. Available at: [Link]

-

LookChem. This compound. Available at: [Link]

-

Aapptec Peptides. Fmoc-Phe(3-F)-OH [198560-68-8]. Available at: [Link]

-

Aapptec Peptides. Fmoc-Phe(3-CN)-OH [205526-36-9]. Available at: [Link]

-

Aapptec Peptides. Fmoc-3-Pal-OH [175453-07-3]. Available at: [Link]

-

Chem-Impex International. Fmoc-3-methyl-L-phenylalanine. Available at: [Link]

-

National Center for Biotechnology Information. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for Reveal of the chiral recognition for alanine and leucine in an L- phenylalanine. Available at: [Link]

-

PubMed. Preparation and characterization of poly(l-phenylalanine) chiral stationary phases with varying peptide length. Available at: [Link]

-

National Center for Biotechnology Information. New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. Available at: [Link]

-

MassBank. 3,4-Dihydroxy-L-phenylalanine. Available at: [Link]

-

MassBank. L-Phenylalanine. Available at: [Link]

Sources

An In-depth Technical Guide to N-Fmoc-3-hydroxy-DL-phenylalanine: An Unnatural Amino Acid Building Block for Advanced Peptide Synthesis

Foreword: The Imperative for Unnatural Amino Acids in Modern Drug Discovery

In the landscape of contemporary drug development and chemical biology, the 20 canonical amino acids, while foundational, represent only the starting point for innovation. The strategic incorporation of unnatural amino acids (UAAs) into peptide scaffolds has emerged as a transformative approach to engineer novel therapeutic properties.[1][2][3] By moving beyond nature's alphabet, researchers can imbue peptides with enhanced proteolytic stability, refined receptor-binding affinities, constrained conformations, and unique functionalities for bio-orthogonal conjugation.[2][3] This guide focuses on a particularly intriguing UAA, N-Fmoc-3-hydroxy-DL-phenylalanine, providing a comprehensive technical resource for its effective utilization in solid-phase peptide synthesis (SPPS) and its potential applications in pioneering research.

This compound: A Profile

This compound, a derivative of the aromatic amino acid phenylalanine, is distinguished by a hydroxyl group at the meta position of the phenyl ring. As a building block for peptide synthesis, it is most commonly available with the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group, rendering it suitable for the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS) strategy.[4][5]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this building block is paramount for its successful application.

| Property | Value |

| IUPAC Name | (2S)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-(3-hydroxyphenyl)propanoic acid and (2R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-(3-hydroxyphenyl)propanoic acid |

| Molecular Formula | C₂₄H₂₁NO₅ |

| Molecular Weight | 403.43 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) |

Note: As a DL-racemic mixture, this product contains an equal proportion of the D- and L-enantiomers.

Strategic Considerations for Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The integration of this compound into a peptide sequence using SPPS follows the fundamental principles of the methodology: iterative cycles of Nα-Fmoc deprotection and amino acid coupling on a solid support.[4][6][7] However, the unique structural features of this UAA necessitate specific tactical considerations.

The Critical Question of Side-Chain Protection

The phenolic hydroxyl group of the 3-hydroxyphenylalanine side chain presents a potential site for unwanted side reactions during peptide synthesis, such as acylation during the coupling steps. While some phenolic hydroxyls, like that of tyrosine, are routinely protected (e.g., with a tert-butyl group in Fmoc-Tyr(tBu)-OH), the necessity for protecting the 3-hydroxy group of this particular UAA is a critical experimental parameter to consider.

The synthesis of peptides containing the structurally similar 3,4-dihydroxyphenylalanine (DOPA) often employs side-chain protecting groups to prevent unwanted reactions of the catechol moiety.[8] This precedent suggests that protecting the 3-hydroxy group of this compound is a prudent strategy to ensure the fidelity of the final peptide product. Acid-labile protecting groups, such as the tert-butyl (tBu) group, are compatible with the standard Fmoc/tBu orthogonal protection scheme.[9]

Navigating the Complexity of a DL-Racemic Mixture

The use of this compound as a racemic mixture will inevitably lead to the synthesis of a population of diastereomeric peptides. For a peptide containing a single incorporation of this UAA, two diastereomers will be produced. This has profound implications for the purification, characterization, and biological evaluation of the final product.

The resulting diastereomers may exhibit distinct physicochemical properties, including different retention times in reversed-phase high-performance liquid chromatography (RP-HPLC).[10][11][12] This often allows for their separation and purification. However, in some cases, the separation can be challenging and may require optimization of the HPLC conditions, such as the choice of stationary phase (C8 vs. C18), temperature, and gradient.[10][11]

From a biological perspective, the stereochemistry of an amino acid residue can dramatically influence peptide conformation and, consequently, its interaction with biological targets. Therefore, the separated diastereomers may possess significantly different biological activities.[10]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the incorporation of this compound into a peptide sequence via manual Fmoc-SPPS.

General Workflow for SPPS

The core of SPPS is a cyclical process, as illustrated in the following diagram:

Detailed Protocol for a Single Coupling Cycle of this compound

This protocol assumes a starting scale of 0.1 mmol on a suitable resin (e.g., Rink Amide for C-terminal amides).

Materials:

-

Peptide-resin with a free N-terminal amine

-

N-Fmoc-3-hydroxy(tBu)-DL-phenylalanine (assuming side-chain protection) (3-5 equivalents)

-

Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA) (6-10 equivalents)

-

Anhydrous DMF

-

20% (v/v) piperidine in DMF

-

Dichloromethane (DCM)

-

Reaction vessel with a sintered glass filter

Procedure:

-

Resin Swelling: If starting with a dry resin, swell it in DMF for at least 30 minutes in the reaction vessel. Drain the DMF.[6]

-

Fmoc Deprotection: Add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 5-10 minutes. Drain and repeat the piperidine treatment for another 5-10 minutes. Drain the solution and wash the resin thoroughly with DMF (5-7 times).[6][13]

-

Amino Acid Activation: In a separate vial, dissolve N-Fmoc-3-hydroxy(tBu)-DL-phenylalanine and the coupling reagent in DMF. Add the base (DIPEA) to the solution and allow it to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature. The coupling time may need to be extended for this unnatural amino acid, ranging from 1 to 4 hours.

-

Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. A negative test (no color change) indicates a complete reaction.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (5-7 times) to remove any excess reagents and byproducts.

Cleavage and Deprotection

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

Cleavage Cocktail (Example):

-

95% Trifluoroacetic acid (TFA)

-

2.5% Water

-

2.5% Triisopropylsilane (TIS)

Procedure:

-

Wash the dried peptide-resin with DCM.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.[4]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[6]

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.[6]

Purification and Characterization of Diastereomeric Peptides

The crude peptide product will be a mixture of diastereomers. Reversed-phase HPLC is the standard method for purification.[10][14]

HPLC Purification

-

Column: A C18 or C8 column is typically used.

-

Mobile Phases:

-

A: 0.1% TFA in water

-

B: 0.1% TFA in acetonitrile

-

-

Gradient: A linear gradient from a low percentage of B to a higher percentage of B is used to elute the peptides. The gradient will need to be optimized to achieve baseline separation of the diastereomers.[10]

The two diastereomers will likely have different retention times, allowing for their collection as separate fractions.

Characterization

-

Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the purified peptides.[15][16] The two diastereomers will have the same mass.

-

Analytical HPLC: The purity of each isolated diastereomer should be assessed by analytical RP-HPLC.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While conventional 1D NMR cannot distinguish between enantiomers, 2D NMR techniques (like COSY and TOCSY) can be used to analyze the structure of the purified diastereomeric peptides.[17][18] The spectra of the two diastereomers may show subtle differences in chemical shifts and coupling constants, reflecting their different three-dimensional structures. Chiral solvating agents can also be used in NMR to resolve signals from enantiomers.[18][19]

Potential Applications and Biological Significance

The incorporation of 3-hydroxy-DL-phenylalanine can be leveraged for several strategic purposes in peptide design and drug discovery.

Probing Receptor-Ligand Interactions

The hydroxyl group at the meta position provides an alternative hydrogen bonding donor and acceptor compared to the para-hydroxyl of tyrosine. This can be used to probe the specific interactions within a receptor binding pocket. Comparing the biological activity of the 3-hydroxy analog to the parent phenylalanine- or tyrosine-containing peptide can provide valuable structure-activity relationship (SAR) data.

Mimicking Post-Translational Modifications and Oxidative Stress

Meta-tyrosine is a known biomarker of oxidative stress, formed by the non-enzymatic hydroxylation of phenylalanine by hydroxyl radicals.[20] Incorporating this UAA into peptides can be a tool to study the effects of oxidative damage on protein structure and function. It can also serve as a stable mimic of tyrosine phosphorylation in certain contexts.

Enhancing Pharmacokinetic Properties

The introduction of a hydroxyl group can increase the hydrophilicity of a peptide, potentially influencing its solubility and pharmacokinetic profile. Furthermore, the presence of a D-amino acid from the racemic mixture can confer resistance to enzymatic degradation, a common strategy to increase the in vivo half-life of peptide therapeutics.[2]

Modulating Peptide Conformation

The position of the hydroxyl group on the phenyl ring can influence the conformational preferences of the amino acid side chain, which in turn can impact the overall secondary structure of the peptide.[21][22] This can be a tool to stabilize a desired bioactive conformation.

Conclusion: A Versatile Tool for Peptide Innovators

This compound is a valuable and versatile building block for the synthesis of novel peptides with tailored properties. While its use requires careful consideration of side-chain protection strategies and the management of diastereomer formation, the potential rewards in terms of enhanced biological activity, improved pharmacokinetic profiles, and deeper insights into biological processes are substantial. This guide provides the foundational knowledge and practical protocols to empower researchers, scientists, and drug development professionals to confidently incorporate this unique unnatural amino acid into their peptide synthesis workflows, pushing the boundaries of peptide-based therapeutics and chemical biology.

References

-

Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC - NIH. Available from: [Link].

-

Synthesis of peptides containing DOPA (3,4-dihydroxyphenylalanine). ResearchGate. Available from: [Link].

-

Peptide Diastereomers, Separation of. ResearchGate. Available from: [Link].

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available from: [Link].

-

Reprogramming natural proteins using unnatural amino acids. RSC Publishing. Available from: [Link].

-

Toxicity of meta-Tyrosine. MDPI. Available from: [Link].

-

Fmoc Solid-Phase Peptide Synthesis. Springer Nature Experiments. Available from: [Link].

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available from: [Link].

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central. Available from: [Link].

-

NMR in structural determination of proteins and peptides. NMIMS Pharmacy. Available from: [Link].

-

Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. PMC - NIH. Available from: [Link].

-

A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. MAC-MOD Analytical. Available from: [Link].

-

Peptide Purification. AAPPTec. Available from: [Link].

-

NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. NIH. Available from: [Link].

-

Whether L version and D version peptidesshould have identical NMR, especially in the state of self-assembly?. ResearchGate. Available from: [Link].

-

Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery (2024). SciSpace. Available from: [Link].

-

Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain. NIH. Available from: [Link].

-

Methods and protocols of modern solid phase peptide synthesis. ResearchGate. Available from: [Link].

-

Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available from: [Link].

-

Conformational Structure of Tyrosine, Tyrosyl-glycine, and Tyrosyl-glycyl-glycine by Double Resonance Spectroscopy. ACS Publications. Available from: [Link].

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available from: [Link].

-

Peptide drugs present in the market contain unnatural amino acids.. ResearchGate. Available from: [Link].

-

Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress. PMC. Available from: [Link].

- WO2015028599A1 - Cleavage of synthetic peptides. Google Patents.

-

peptide nmr. University of Zurich. Available from: [Link].

-

Conformational structure of tyrosine, tyrosyl-glycine, and tyrosyl-glycyl-glycine by double resonance spectroscopy.. Semantic Scholar. Available from: [Link].

-

Overview of peptide and protein analysis by mass spectrometry. PubMed. Available from: [Link].

-

Discriminating changes in protein structure using tyrosine conjugation. PMC - NIH. Available from: [Link].

-

Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis. PMC. Available from: [Link].

-

(PDF) Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. ResearchGate. Available from: [Link].

-

Effect of Tyrosine-Containing Self-Assembling β-Sheet Peptides on Macrophage Polarization and Inflammatory Response. ACS Publications. Available from: [Link].

-

Determination of phenylalanine and tyrosine by liquid chromatography/mass spectrometry. ResearchGate. Available from: [Link].

-

Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. MDPI. Available from: [Link].

-

Mass spectrometry for proteomics - part 2. YouTube. Available from: [Link].

Sources

- 1. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. biosynth.com [biosynth.com]

- 10. benchchem.com [benchchem.com]

- 11. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chem.uci.edu [chem.uci.edu]

- 14. peptide.com [peptide.com]

- 15. ペプチドの固相合成 [sigmaaldrich.com]

- 16. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 18. researchgate.net [researchgate.net]

- 19. NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. [PDF] Conformational structure of tyrosine, tyrosyl-glycine, and tyrosyl-glycyl-glycine by double resonance spectroscopy. | Semantic Scholar [semanticscholar.org]

literature review on 3-hydroxyphenylalanine in peptides

An In-depth Technical Guide to the Application of 3-Hydroxyphenylalanine in Peptide Synthesis and Research

Foreword: A Senior Application Scientist's Perspective

In the landscape of peptide chemistry and drug discovery, the pursuit of novel functionalities and enhanced therapeutic profiles is relentless. While the 20 proteinogenic amino acids provide a vast chemical space, the incorporation of non-canonical amino acids (ncAAs) unlocks unprecedented opportunities. Among these, 3-hydroxyphenylalanine (m-Tyrosine), a structural isomer of the more common L-Tyrosine, has emerged as a particularly compelling building block.

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper, experience-driven understanding of why and how 3-hydroxyphenylalanine is utilized. We will explore the causality behind experimental choices, from the strategic selection of protecting groups in synthesis to the nuanced interpretation of analytical data. Our focus is on building self-validating systems and protocols, ensuring that the insights gained are both robust and reproducible. Every mechanistic claim and protocol standard is grounded in authoritative scientific literature, providing a trustworthy foundation for your own research and development endeavors.

Part 1: The Unique Character of 3-Hydroxyphenylalanine

3-Hydroxyphenylalanine (3-OH-Phe or m-Tyrosine) is a rare, naturally occurring aromatic amino acid. Unlike its common para-isomer (4-hydroxyphenylalanine or Tyrosine), it is not incorporated into proteins during ribosomal translation. Instead, its presence in biological systems is primarily a result of the non-enzymatic free-radical hydroxylation of Phenylalanine, making it a significant biomarker for oxidative stress.[1]

The shift of the hydroxyl group from the para to the meta position on the phenyl ring introduces subtle yet profound changes in its physicochemical properties. This repositioning alters the electronic distribution of the aromatic ring, the acidity of the phenolic proton, and the molecule's overall polarity and spatial arrangement. These differences are pivotal, influencing everything from peptide conformation and receptor interactions to its utility as a redox-active probe.

Physicochemical Properties Comparison

Understanding the distinct properties of 3-hydroxyphenylalanine relative to its parent and isomeric amino acids is fundamental to its effective application.

| Property | Phenylalanine | 2-Hydroxyphenylalanine (o-Tyr) | 3-Hydroxyphenylalanine (m-Tyr) | 4-Hydroxyphenylalanine (p-Tyr) |

| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₃ | C₉H₁₁NO₃ | C₉H₁₁NO₃ |

| Molecular Weight | 165.19 g/mol | 181.19 g/mol | 181.19 g/mol | 181.19 g/mol |

| LogP (Octanol/Water) | -1.38 | N/A | -2.4 (Computed)[2] | -2.26[3] |

| Aqueous Solubility | 29.6 g/L (25 °C) | N/A | N/A | 0.479 g/L (25 °C)[3] |

| pKa (Phenolic OH) | N/A | N/A | ~10.1 | ~10.1 |

| Key Feature | Hydrophobic side chain | Rare oxidative stress marker | Oxidative stress marker[1], unique H-bonding geometry | Proteinogenic, key signaling residue |

Data compiled from various sources, including PubChem and Wikipedia.[1][2][3]

Part 2: Synthesis and Incorporation of 3-Hydroxyphenylalanine into Peptides

The cornerstone of modern peptide research is Solid-Phase Peptide Synthesis (SPPS), a methodology that allows for the efficient and controlled assembly of peptide chains.[4] The successful incorporation of 3-hydroxyphenylalanine requires a carefully considered approach, starting with the protected amino acid building block.

The Building Block: Fmoc-L-3-hydroxyphenylalanine

For Fmoc-based SPPS, the standard building block is Nα-Fmoc-protected L-3-hydroxyphenylalanine. A critical decision is whether to protect the side-chain hydroxyl group.

-

Unprotected Side Chain: For many sequences, the phenolic hydroxyl of 3-OH-Phe is sufficiently acidic that it does not require protection. This simplifies the synthesis and reduces costs. However, potential side reactions, such as O-acylation during coupling steps, must be considered, especially with highly activating coupling reagents.

-

Protected Side Chain (e.g., Fmoc-L-3-OH-Phe(tBu)-OH): Using a tert-butyl (tBu) protecting group on the side chain is the most robust and common strategy to prevent side reactions. This ensures that acylation occurs exclusively at the N-terminus of the growing peptide chain. The tBu group is acid-labile and is conveniently removed during the final cleavage from the resin with trifluoroacetic acid (TFA).

Workflow for Solid-Phase Peptide Synthesis (SPPS)

The incorporation of 3-hydroxyphenylalanine follows the standard Fmoc-SPPS cycle. The process is iterative, with each cycle adding one amino acid to the growing peptide chain anchored to a solid support (resin).

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol: Manual SPPS of a Model Peptide (Ac-Tyr-Gly-Gly-mTyr-Leu-NH₂)

This protocol outlines the synthesis of a pentapeptide on a Rink Amide resin, yielding a C-terminal amide. We will use a side-chain protected Fmoc-L-3-hydroxyphenylalanine(tBu)-OH for maximum yield and purity.

1. Resin Preparation:

-

Start with 100 mg of Rink Amide MBHA resin (loading ~0.5 mmol/g) in a fritted peptide synthesis vessel.

-

Swell the resin in dimethylformamide (DMF) for 30 minutes.

2. First Amino Acid Coupling (Fmoc-Leu-OH):

-

Deprotection: Remove the resin's Fmoc group with 20% piperidine in DMF (2 x 10 minutes).

-

Washing: Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).

-

Coupling:

-

In a separate vial, dissolve Fmoc-Leu-OH (4 equivalents), HBTU (3.9 eq), and DIPEA (8 eq) in DMF.

-

Pre-activate for 2 minutes.

-

Add the coupling solution to the resin and agitate for 2 hours.

-

-

Washing: Wash the resin as described above. Perform a Kaiser test to confirm complete coupling (beads should be colorless).

3. Subsequent Cycles (Gly, Gly, 3-OH-Phe(tBu), Tyr(tBu)):

-

Repeat the deprotection, washing, and coupling steps for each amino acid in sequence. For the fourth residue, use Fmoc-L-3-hydroxyphenylalanine(tBu)-OH. For the N-terminal residue, use Fmoc-L-Tyrosine(tBu)-OH.

4. N-terminal Acetylation:

-

After the final Fmoc deprotection of the Tyr residue, wash the resin.

-

Add a solution of 20% acetic anhydride and 2% DIPEA in DMF to the resin and agitate for 30 minutes.

-

Wash the resin thoroughly with DMF and DCM, then dry under vacuum.

5. Cleavage and Deprotection:

-

Prepare a cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water. Caution: Work in a fume hood.

-

Add the cocktail to the dried resin (~10 mL per gram of resin).

-

Agitate for 3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

Part 3: Analysis and Characterization

Rigorous analysis is essential to confirm the identity, purity, and integrity of the synthesized peptide. The presence of 3-hydroxyphenylalanine introduces a unique analytical signature.

Analytical Techniques for Peptide Characterization

| Technique | Purpose | Key Considerations for 3-OH-Phe Peptides |

| RP-HPLC | Purity assessment and quantification. | The meta hydroxyl group makes the peptide slightly more polar than a Phenylalanine-containing analogue but may have a similar or slightly different retention time than a para-Tyrosine analogue depending on the overall sequence. |

| Mass Spectrometry (LC-MS) | Identity confirmation (Molecular Weight). | Provides definitive mass confirmation. The mass of a 3-OH-Phe residue is 163.06 Da (monoisotopic), identical to Tyrosine. MS/MS fragmentation can help distinguish isomers in some cases. |

| UV-Vis Spectroscopy | Detection and quantification. | The phenolic side chain provides a characteristic UV absorbance maximum around 275 nm, similar to Tyrosine. This is crucial for detection in HPLC.[5] |

Protocol: RP-HPLC Analysis of Crude Peptide

-

System: A standard HPLC or UPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point for a pentapeptide.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm (for the peptide backbone) and 275 nm (for the aromatic side chain).

-

Sample Preparation: Dissolve the crude peptide in Mobile Phase A at a concentration of ~1 mg/mL.

Part 4: Applications in Research and Drug Development

The incorporation of 3-hydroxyphenylalanine is not merely an academic exercise; it is a strategic choice to impart specific properties to a peptide.

As a Biomarker for Oxidative Stress

Under conditions of oxidative stress, reactive oxygen species (ROS) like the hydroxyl radical (•OH) attack biological molecules. The non-enzymatic hydroxylation of Phenylalanine is a key event, producing o-Tyrosine and m-Tyrosine alongside the standard p-Tyrosine.[6] Because m-Tyrosine is not incorporated through normal protein synthesis, its presence and concentration in tissues or fluids serve as a direct and reliable marker of cumulative oxidative damage.[6][7]

Caption: Formation of Tyrosine isomers via oxidative stress.

In Drug Discovery and Peptide Design

Substituting the canonical Tyrosine with 3-hydroxyphenylalanine in a bioactive peptide can profoundly alter its properties:

-

Conformational Constraint: The altered position of the hydroxyl group can change the preferred dihedral angles of the side chain, influencing the peptide's secondary structure and overall conformation. This can lead to peptides with higher stability or altered binding poses.

-

Receptor Selectivity: The hydrogen bonding vector of the meta-hydroxyl group is different from the para-hydroxyl. This can be exploited to fine-tune binding affinity and selectivity for a specific receptor subtype by either disrupting unfavorable interactions or creating new favorable ones.

-

Enhanced Stability: Peptides containing 3-OH-Phe may exhibit increased resistance to enzymatic degradation compared to their native counterparts, potentially leading to a longer half-life in vivo.

-

Redox-Active Probes: The phenolic group can be used as a handle for oxidative coupling reactions or as an intrinsic redox probe to study biological processes.

Conclusion

3-Hydroxyphenylalanine represents a powerful tool in the arsenal of the modern peptide scientist. Its unique identity as both a biomarker of cellular stress and a versatile building block for peptide therapeutics underscores its importance. By understanding its fundamental properties and mastering the protocols for its synthesis and analysis, researchers can unlock new avenues for drug discovery and the study of disease. The methodologies and insights provided in this guide serve as a robust starting point for harnessing the full potential of this fascinating non-canonical amino acid.

References

-

Synthesis of peptides containing DOPA (3,4-dihydroxyphenylalanine) | Request PDF . (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

3-(p-hydroxyphenyl)-L-alanine - Chemical & Physical Properties by Cheméo . (n.d.). Chemeo. Retrieved January 3, 2026, from [Link]

-

L-Tyrosine | C9H11NO3 | CID 6057 - PubChem . (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

Tyrosine - Wikipedia . (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

-

Tyrosine hydroxylase - Wikipedia . (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

-

N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity . (2020). Organic & Biomolecular Chemistry. Retrieved January 3, 2026, from [Link]

-

L-m-tyrosine | C9H11NO3 | CID 6950578 - PubChem . (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS) . (n.d.). CEM Corporation. Retrieved January 3, 2026, from [Link]

-

Mechanisms of Tryptophan and Tyrosine Hydroxylase - PMC . (2013). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

Introduction to Peptide Synthesis - PMC . (n.d.). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

A study of the oxidation of 3:4-dihydroxyphenyl-N-methylalanine with reference to its possible function as a precursor of adrenaline - NIH . (n.d.). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

Expedient synthesis of threo-beta-hydroxy-alpha-amino acid derivatives: phenylalanine, tyrosine, histidine, and tryptophan - PubMed . (2006). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

Fmoc-3-Pal-OH [175453-07-3] - Aapptec Peptides . (n.d.). Aapptec. Retrieved January 3, 2026, from [Link]

-

The hydroxylation of phenylalanine and tyrosine: a comparison with salicylate and tryptophan - PubMed . (1992). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

Expedient Synthesis of threo -β-Hydroxy-α-amino Acid Derivatives: Phenylalanine, Tyrosine, Histidine, and Tryptophan | Request PDF - ResearchGate . (2006). ResearchGate. Retrieved January 3, 2026, from [Link]

-

(PDF) The hydroxylation of phenylalanine and tyrosine: A comparison with salicylate and tryptophan - ResearchGate . (1992). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Analytical techniques for peptide-based drug development: Characterization, stability and quality control - ResearchGate . (2024). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Separation and Detection of Tyrosine and Phenylalanine-derived Oxidative Stress Biomarkers Using Microchip Electrophoresis with . (2022). Electroanalysis. Retrieved January 3, 2026, from [Link]

-

Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action . (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

-

A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals - PMC . (2018). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

Bioactive Peptides: An Understanding from Current Screening Methodology - MDPI . (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

-

Bioactivity of synthetic peptides. All synthesized peptide sequences... - ResearchGate . (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Current Trends of Bioactive Peptides—New Sources and Therapeutic Effect - PMC . (2021). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

Enhancing the Biological Activities of Food Protein-Derived Peptides Using Non-Thermal Technologies: A Review - ResearchGate . (2022). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Fmoc-Phe(3-CN)-OH [205526-36-9] - Aapptec Peptides . (n.d.). Aapptec. Retrieved January 3, 2026, from [Link]

-

Expedient Synthesis of syn-β-Hydroxy-α-amino acid derivatives: Phenylalanine, Tyrosine, Histidine and Tryptophan - PMC . (2009). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress - PMC . (2017). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

Unit 6 Part 9 Chemical Synthesis of Peptides (Part III) - YouTube . (2023). YouTube. Retrieved January 3, 2026, from [Link]

-

HPLC Tech Tip: Approach to Peptide Analysis - Phenomenex . (n.d.). Phenomenex. Retrieved January 3, 2026, from [Link]

-

Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling - PMC . (2012). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study | Almac . (n.d.). Almac Group. Retrieved January 3, 2026, from [Link]

-

Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns . (2018). Waters Corporation. Retrieved January 3, 2026, from [Link]

Sources

- 1. Tyrosine - Wikipedia [en.wikipedia.org]

- 2. L-m-tyrosine | C9H11NO3 | CID 6950578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

N-Fmoc-3-hydroxy-DL-phenylalanine material safety data sheet (MSDS)

An In-Depth Technical Guide to the Material Safety Data Sheet (MSDS) for N-Fmoc-3-hydroxy-DL-phenylalanine

Foreword: Navigating the Nuances of Research Chemical Safety

In the landscape of drug discovery and peptide synthesis, researchers frequently work with novel or specialized reagents for which comprehensive safety data is not always publicly available. This compound, a valuable building block for introducing modified amino acids, is one such compound. While a specific, officially sanctioned Safety Data Sheet (SDS) is not readily found in common repositories, a robust safety protocol can be constructed by applying the precautionary principle and synthesizing data from structurally analogous Fmoc-protected amino acids.

This guide is designed for the professional researcher and drug development scientist. It moves beyond a simple recitation of data points to explain the scientific rationale behind safety protocols. We will treat this compound with the caution it deserves, establishing self-validating systems of handling that ensure both personal safety and the integrity of your research.

Chemical Identity and the Precautionary Principle

Understanding a compound's identity is the first step in a thorough safety assessment.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-3-hydroxy-DL-phenylalanine | - |

| Molecular Formula | C₂₄H₂₁NO₅ | [1][2] |

| Molecular Weight | 403.43 g/mol | [1] |

| CAS Number | 138775-49-2 (DL-form) | [1] |

Given the absence of a comprehensive toxicological profile, the Precautionary Principle must be our guiding directive. This principle dictates that we treat substances with unknown toxicity as potentially hazardous. All protocols described herein are built on this foundation.

Hazard Identification: An Evidence-Based Inference

While this compound is not currently classified as a hazardous substance by major regulatory bodies like OSHA, data from similar Fmoc-protected amino acids allows us to infer potential hazards.[3][4] These compounds are typically fine, crystalline, or amorphous powders.

Potential Health Effects:

-

Eye Contact: Like many fine powders, this compound may cause mechanical irritation.[3]

-

Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation upon prolonged or repeated contact.[3][5]

-

Inhalation: Inhalation of dust may be harmful and can cause respiratory tract irritation.[3]

-

Ingestion: May be harmful if swallowed.[3]

It is crucial to note that no chronic toxicity, carcinogenicity, or mutagenicity data is available for this specific compound.[3] Therefore, minimizing exposure through all routes is the primary safety objective.

Safe Handling and Exposure Control: A Multi-Layered Approach